molecular formula C10H17O3- B1261010 3-Oxodecanoate

3-Oxodecanoate

Cat. No. B1261010
M. Wt: 185.24 g/mol
InChI Key: YXTHWTPUTHTODU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxodecanoate is a 3-oxo monocarboxylic acid anion that is the conjugate base of 3-oxodecanoic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 3-oxodecanoic acid.

Scientific Research Applications

  • Chemistry and Lipids : 3-Oxodecanoate derivatives are used in the synthesis of oxo- and hydroxyacylglycerols. These compounds are crucial in the study of lipids and their biochemical applications. For instance, 1,3-diacylglycerols with a 5-oxoacyl group, prepared by reacting 5-oxoheranic and 5-oxodecanoic acid, are important in understanding lipid chemistry and physics (Groot, Lok, & Ward, 1988).

  • Bioelectrochemical Systems : In environmental sciences, specifically in the treatment of soil and groundwater contaminants, 3-Oxodecanoate derivatives are researched. For example, bioelectrochemical systems utilize these compounds for arsenite oxidation and nitrate reduction, indicating their potential in environmental remediation (Nguyen, Park, Yu, & Lee, 2016).

  • Histone Deacetylase Inhibitors : In the pharmaceutical field, 3-Oxodecanoate derivatives like 2-amino-8-oxodecanoic acids (Aodas) are synthesized as part of natural histone deacetylase inhibitors. These have implications in the development of drugs for various medical conditions (Rodriquez et al., 2006).

  • Oxygen Evolution Reaction : In energy materials science, 3-Oxodecanoate derivatives contribute to the development of NiFe-based (oxy)hydroxide catalysts for oxygen evolution reaction in non-acidic electrolytes. This research is critical for the advancement of energy conversion and storage technologies (Dionigi & Strasser, 2016).

  • Electro-Fenton Processes : The derivatives are also used in electro-Fenton processes for the removal of recalcitrant acids. This study contributes to the field of wastewater treatment and environmental sustainability (Garcia-Segura, Brillas, Cornejo-Ponce, & Salazar, 2016).

properties

Product Name

3-Oxodecanoate

Molecular Formula

C10H17O3-

Molecular Weight

185.24 g/mol

IUPAC Name

3-oxodecanoate

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13)/p-1

InChI Key

YXTHWTPUTHTODU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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